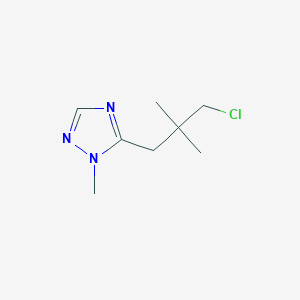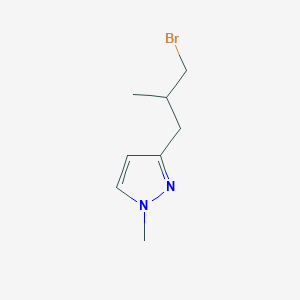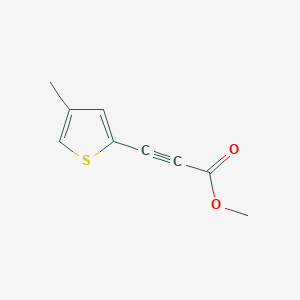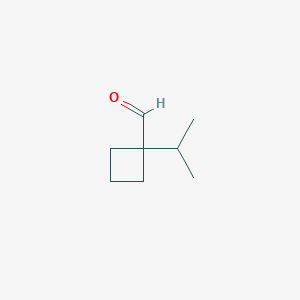![molecular formula C18H27NO5 B13206736 5-{[(Benzyloxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid](/img/structure/B13206736.png)
5-{[(Benzyloxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(Benzyloxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid is a synthetic organic compound with the molecular formula C18H27NO5. This compound is characterized by its complex structure, which includes a benzyloxycarbonyl group, an amino group, and a pentanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Benzyloxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. This is followed by the alkylation of the protected amino acid with 2-methylpropyl bromide under basic conditions to introduce the 2-methylpropoxy group. The final step involves the deprotection of the Cbz group to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
5-{[(Benzyloxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups into more reactive forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-{[(Benzyloxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-{[(Benzyloxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protective group, allowing the compound to selectively interact with enzymes or receptors. The pentanoic acid backbone provides a scaffold for binding to active sites, while the 2-methylpropoxy group can enhance the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
5-{[(Benzyloxy)carbonyl]amino}pentanoic acid: This compound lacks the 2-methylpropoxy group, making it less lipophilic.
N-Cbz-5-aminovaleric acid: Similar in structure but with different functional groups that affect its reactivity and applications.
5-benzyloxycarbonylaminovaleric acid: Another related compound with variations in the protective groups and side chains.
Uniqueness
5-{[(Benzyloxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C18H27NO5 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-(2-methylpropoxymethyl)-5-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C18H27NO5/c1-14(2)11-23-12-16(10-17(20)21)8-9-19-18(22)24-13-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
UJABTBCSARUMAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCC(CCNC(=O)OCC1=CC=CC=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















